

Cross-Species Comparative Analysis of **Pis1** Interacting Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pis1**

Cat. No.: **B1576851**

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This guide provides a comprehensive cross-species analysis of proteins interacting with Phosphatidylinositol Synthase 1 (**Pis1**), an essential enzyme in the biosynthesis of phosphatidylinositol (PI). We compare the known interactome of **Pis1** in the model organism *Saccharomyces cerevisiae* with its human homolog, CDP-diacylglycerol-inositol 3-phosphatidyltransferase (CDIPT). This comparison offers insights into the conserved and divergent regulatory mechanisms governing PI synthesis, a critical process in cellular signaling, membrane trafficking, and homeostasis.

This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism, signal transduction, and related therapeutic areas. We present available interaction data, detail key experimental methodologies for identifying and validating these interactions, and visualize the relevant biological pathways and workflows.

Data Presentation: **Pis1/CDIPT** Interacting Proteins

The following tables summarize the known and predicted interacting proteins for yeast **Pis1** and human CDIPT. The data is compiled from high-throughput studies and interaction databases such as STRING and BioGRID. It is important to note that while numerous protein-protein interactions have been identified, quantitative data, such as binding affinities (K_d), remain largely uncharacterized in the published literature for most of these interactions. The confidence scores provided by databases like STRING are used here as a proxy for the likelihood of the interaction.

Table 1: *Saccharomyces cerevisiae* **Pis1** Interacting Proteins

Interacting Protein	Gene	Function	Supporting Evidence / Score
Pik1	PIK1	Phosphatidylinositol 4-kinase	High-throughput experiments; STRING Score: 0.989 (High Confidence)
Stt4	STT4	Phosphatidylinositol 4-kinase	High-throughput experiments; STRING Score: 0.987 (High Confidence)
Sac1	SAC1	Phosphoinositide phosphatase	High-throughput experiments; STRING Score: 0.978 (High Confidence)
Cds1	CDS1	CDP-diacylglycerol synthase	Co-expression; Textmining; STRING Score: 0.812 (High Confidence)
Eki1	EKI1	Ethanolamine kinase	Co-expression; Textmining; STRING Score: 0.771 (High Confidence)
Sec14	SEC14	Phosphatidylinositol transfer protein	Genetic interactions; Textmining; STRING Score: 0.758 (High Confidence)

| Opi3 | OPI3 | Phospholipid N-methyltransferase | Co-expression; Textmining; STRING Score: 0.731 (High Confidence) |

Table 2: Homo sapiens CDIPT Interacting Proteins

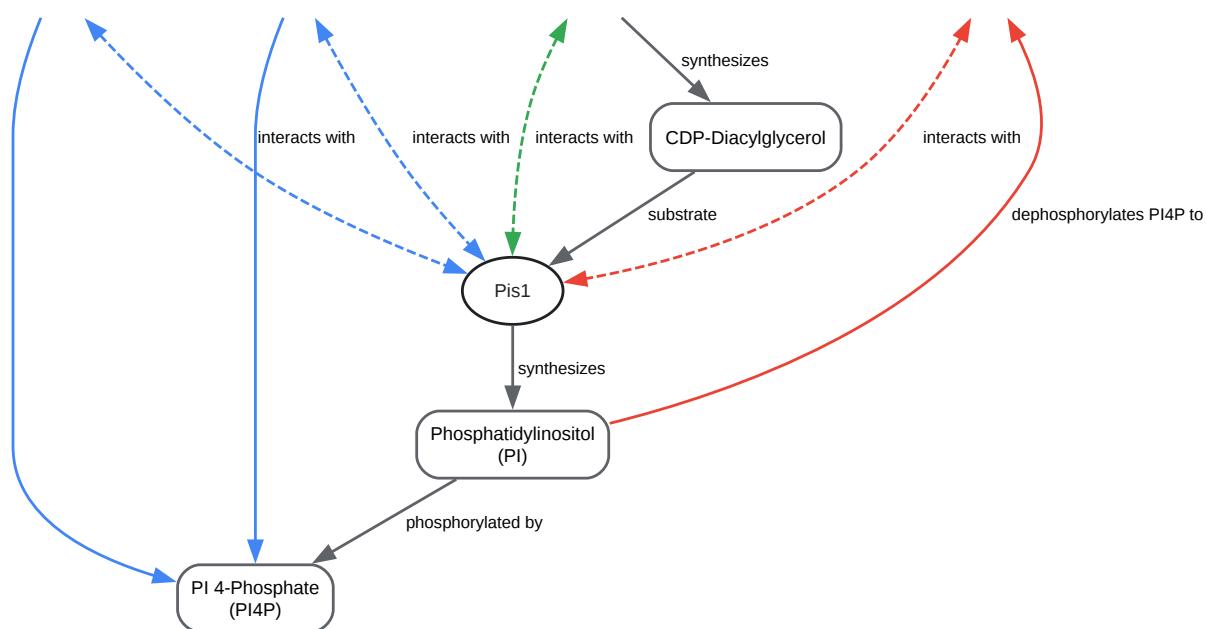
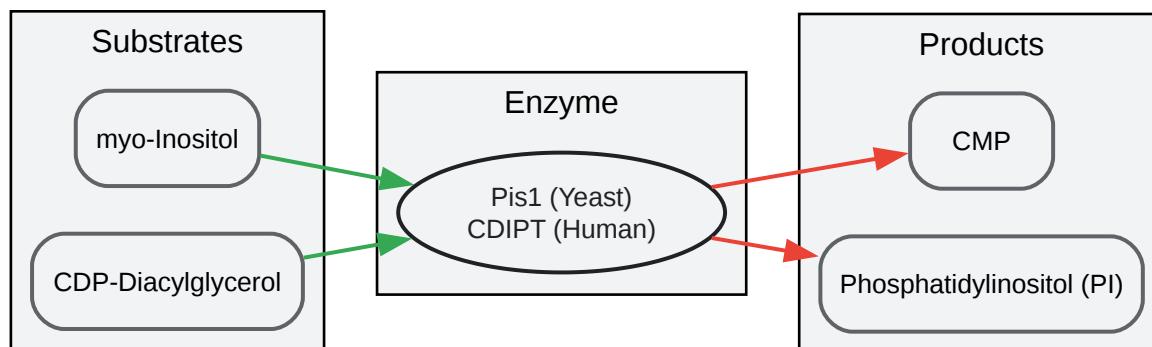
Interacting Protein	Gene	Function	Supporting Evidence / Score
DGKZ	DGKZ	Diacylglycerol kinase zeta	Textmining; Co-expression; STRING Score: 0.767 (High Confidence)
CDS1	CDS1	CDP-diacylglycerol synthase 1	Textmining; Co-expression; STRING Score: 0.722 (High Confidence)
CDS2	CDS2	CDP-diacylglycerol synthase 2	Textmining; Co-expression; STRING Score: 0.718 (High Confidence)
PI4K2A	PI4K2A	Phosphatidylinositol 4-kinase type 2 alpha	Textmining; Co-expression; STRING Score: 0.615 (Medium Confidence)
HIV-1 Gag-Pol	-	Viral polyprotein	Tandem affinity purification and mass spectrometry
HIV-1 Nef	nef	Viral negative regulatory factor	Tandem affinity purification and mass spectrometry

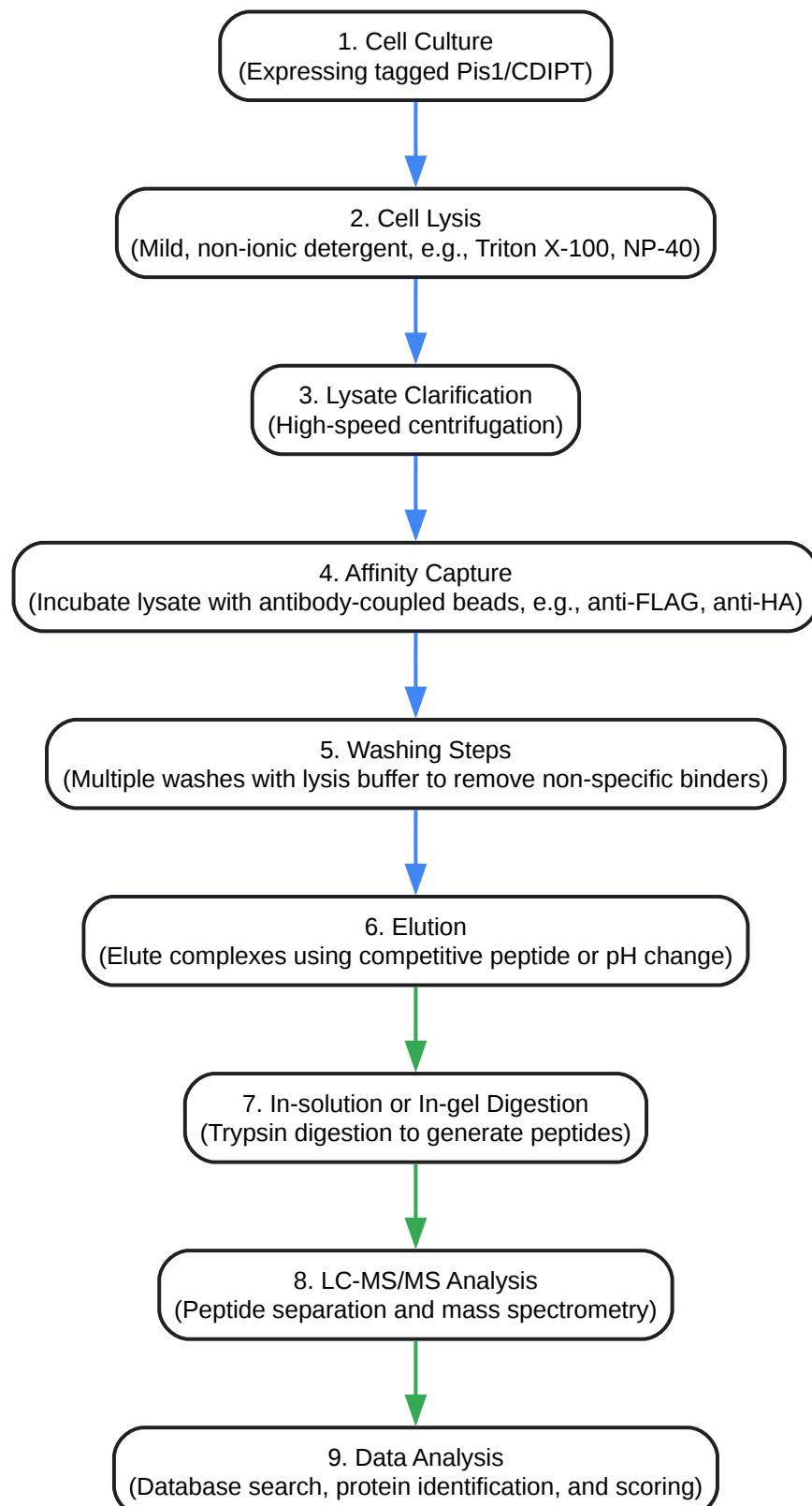
| HIV-1 gp120 | env | Viral envelope glycoprotein | Tandem affinity purification and mass spectrometry |

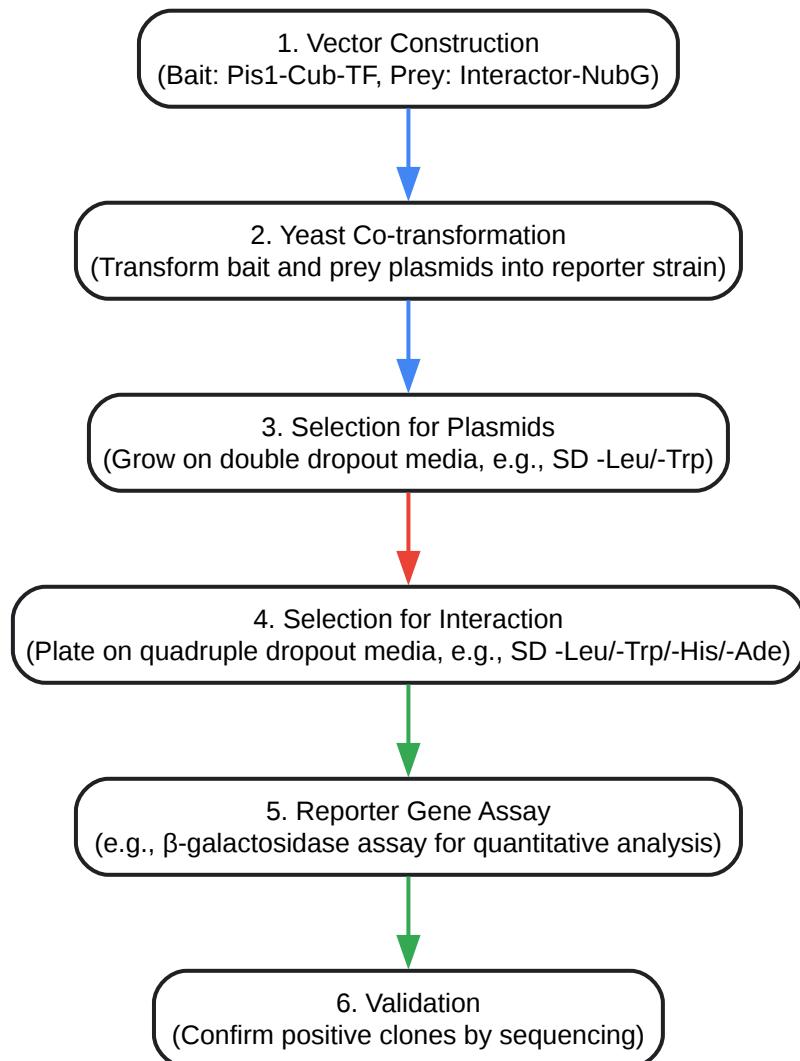
Signaling Pathways and Regulatory Networks

Pis1/CDIPT is a central enzyme in lipid metabolism. Its activity is crucial for maintaining the pool of phosphatidylinositol, which is the precursor for a variety of phosphoinositide signaling

molecules. The interaction of **Pis1/CDIPT** with other proteins, particularly lipid kinases and phosphatases, suggests a tightly regulated node in the phosphoinositide signaling network.







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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com